Technical Documentation Center

Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate
  • CAS: 887359-96-8

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate: A Definitive Analytical Guide

Structural Anatomy & Analytical Rationale Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate (CAS: 887359-96-8) is a highly functionalized furan derivative that serves as a critical building block in the synthesis of ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structural Anatomy & Analytical Rationale

Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate (CAS: 887359-96-8) is a highly functionalized furan derivative that serves as a critical building block in the synthesis of advanced materials and bioactive pharmaceutical intermediates [[1]](). The molecule presents a unique spectroscopic challenge due to the presence of distinct electron-donating and electron-withdrawing domains:

  • The Furan Core : A 2,5-disubstituted heteroaromatic ring that facilitates long-range coupling and distinct electronic shielding.

  • The Ester Moiety : An electron-withdrawing methyl ester at C2 that deshields adjacent furan protons.

  • The Methylene-Amine Linker : A flexible -CH₂-NH- bridge whose chemical shift is highly sensitive to hydrogen bonding and solvent interactions, a well-documented phenomenon in furan-amine derivatives .

  • The 2-Methoxyphenyl Group : An electron-rich aromatic system that introduces characteristic ortho-substituted splitting patterns 2.

As an application scientist, the goal is not merely to record data, but to establish a self-validating analytical matrix. The following sections detail the causality behind the spectroscopic signatures and the rigorous methodologies required to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectroscopic Data Synthesis

The ¹H and ¹³C NMR spectra provide the definitive map of the molecule's carbon-hydrogen framework. The reductive amination of furan derivatives typically yields compounds with distinct methylene-amine resonance signatures 3. In CDCl₃, the two methoxy groups (ester and ether) appear as distinct singlets due to their differing electronic environments. The furan protons exhibit classic AB spin system characteristics (doublets with J ≈ 3.4 Hz).

Table 1: ¹H NMR Quantitative Data Summary (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Causality
7.10Doublet (d)1H3.4Furan C3-H (Deshielded by adjacent ester C=O)
6.75 - 6.85Multiplet (m)3H-Aromatic C3-H, C4-H, C5-H (2-methoxyphenyl)
6.60Doublet of Doublets (dd)1H7.8, 1.5Aromatic C6-H (Ortho to amine)
6.35Doublet (d)1H3.4Furan C4-H (Shielded relative to C3-H)
4.60Broad Singlet (br s)1H-Secondary Amine (-NH-) (Exchanges with D₂O)
4.40Singlet (s)2H-Methylene (-CH₂-) (Between furan and amine)
3.86Singlet (s)3H-Methoxy (-OCH₃) (Ether on phenyl ring)
3.84Singlet (s)3H-Methoxy (-COOCH₃) (Methyl ester)

Table 2: ¹³C NMR Quantitative Data Summary (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment / Causality
159.0Quaternary (C=O)Ester Carbonyl (Conjugated with furan)
156.0Quaternary (C)Furan C5 (Attached to methylene)
147.0Quaternary (C)Aromatic C-OMe (Deshielded by oxygen electronegativity)
144.0Quaternary (C)Furan C2 (Attached to ester)
137.5Quaternary (C)Aromatic C-NH (Attached to nitrogen)
118.5Methine (CH)Furan C3
121.5, 121.0, 117.0, 110.0Methine (CH)Aromatic carbons (2-methoxyphenyl ring)
109.5Methine (CH)Furan C4
55.4Methyl (CH₃)Ether Methoxy
51.8Methyl (CH₃)Ester Methoxy
42.5Methylene (CH₂)Linker (-CH₂-N)
Self-Validating NMR Protocol

To ensure trustworthiness and reproducibility, the NMR acquisition must follow a rigorous, self-validating workflow:

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The use of CDCl₃ is critical as it lacks exchangeable protons that would obscure the -NH- signal.

  • Shimming and Tuning: Perform automated gradient shimming (Z1-Z5) to achieve a lock signal >80%. Tune and match the probe to the exact resonance frequencies of ¹H and ¹³C.

  • Acquisition Parameters (¹H): Set a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the methoxy protons. Use a 30° flip angle to prevent signal saturation. Acquire 16-32 transients.

  • Acquisition Parameters (¹³C): Utilize a power-gated decoupling sequence (e.g., WALTZ-16) to remove ¹H-C coupling while maintaining the Nuclear Overhauser Effect (NOE) for signal enhancement. Acquire 512-1024 transients with a D1 of 2.0 seconds.

  • Validation Step: Perform a D₂O shake experiment. Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlet at 4.60 ppm validates its assignment as the exchangeable -NH- proton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups identified in the NMR spectra.

Table 3: FT-IR Quantitative Data Summary (ATR Mode)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3380Medium, SharpN-H StretchSecondary amine
3120WeakC-H Stretch (sp²)Furan and aromatic rings
2950, 2840WeakC-H Stretch (sp³)Methoxy and methylene groups
1715Strong, SharpC=O StretchConjugated methyl ester
1600, 1510MediumC=C StretchAromatic and furan ring breathing
1300, 1250StrongC-O StretchEster and ether linkages
750StrongC-H Out-of-plane bendOrtho-disubstituted benzene
FT-IR Experimental Protocol
  • Background Acquisition: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ and H₂O.

  • Sample Loading: Place approximately 2-3 mg of the neat solid sample directly onto the ATR crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the solid, maximizing the evanescent wave penetration.

  • Acquisition: Record the spectrum from 4000 to 600 cm⁻¹ using 32 co-added scans.

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, ensuring accurate relative peak intensities.

Mass Spectrometry (ESI-TOF MS)

High-Resolution Mass Spectrometry (HRMS) confirms the exact molecular formula and provides structural connectivity data through collision-induced dissociation (CID).

Table 4: MS Data Summary (Positive Ion Mode)

m/z ValueIon TypeFormulaMass Error (ppm)
262.1074[M+H]⁺ (Precursor)C₁₄H₁₆NO₄⁺< 2.0
284.0893[M+Na]⁺ (Adduct)C₁₄H₁₅NNaO₄⁺< 2.0
139.0390FragmentC₇H₇O₃⁺< 3.0
123.0684FragmentC₇H₉NO⁺< 3.0
Fragmentation Logic

The fragmentation of this molecule under Electrospray Ionization (ESI) is highly predictable. The weakest bond is the C-N bond of the methylene linker. Cleavage here results in two possible charge-retaining fragments:

  • Furan-methyl ester cation (m/z 139): Stabilized by resonance from the furan oxygen.

  • 2-Methoxyaniline radical cation (m/z 123): Stabilized by the electron-donating methoxy group and the nitrogen lone pair.

MS Experimental Protocol
  • Sample Preparation: Dilute the analyte to a concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, containing 0.1% Formic Acid to promote protonation.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass analyzer, ensuring mass accuracy within 2 ppm.

  • Ionization: Introduce the sample via direct infusion at a flow rate of 10 µL/min. Set the capillary voltage to 3500 V and the drying gas temperature to 300 °C.

  • MS/MS Acquisition: Isolate the precursor ion (m/z 262.1) in the quadrupole and apply a collision energy of 15-25 eV using nitrogen as the collision gas to generate the fragment ions.

Analytical Validation Workflows

To visualize the logical flow of our analytical processes, the following diagrams map out the experimental workflow and the mechanistic fragmentation pathways.

AnalyticalWorkflow Start Sample Prep: Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR Dissolve in CDCl3 + TMS IR FT-IR Spectroscopy (ATR Mode) Start->IR Solid/Neat on Diamond MS Mass Spectrometry (ESI-TOF) Start->MS Dissolve in MeOH/H2O + FA Data Data Synthesis & Structural Validation NMR->Data Chemical Shifts & Coupling IR->Data Functional Group Frequencies MS->Data Exact Mass & Fragments

Diagram 1: Analytical workflow for the spectroscopic validation of the furan derivative.

MSFragmentation Parent [M+H]+ Precursor Ion m/z 262.1074 Frag1 Furan-methyl ester cation m/z 139.0390 Parent->Frag1 Cleavage at C-N bond Frag2 2-Methoxyaniline radical cation m/z 123.0684 Parent->Frag2 Charge retention on amine Loss Neutral Loss 2-Methoxyaniline (123 Da) Parent->Loss Accompanying neutral loss

Diagram 2: Logical relationship of ESI-MS fragmentation pathways and resulting product ions.

References

  • BLDpharm. "Methyl 5-(((2-methoxyphenyl)amino)methyl)furan-2-carboxylate." BLDpharm Catalog.
  • BenchChem. "Technical Guide: Chemical Properties and Applications of 2-Furanmethanol, 5-(aminomethyl)-." BenchChem Technical Resources.
  • Royal Society of Chemistry (RSC). "Direct reductive amination of 5-hydroxymethylfurfural with primary/secondary amines via Ru-complex catalyzed hydrogenation." Green Chemistry.
  • GuideChem. "2-Methoxyaniline NMR Data and Properties." GuideChem Database.

Sources

Exploratory

Engineering Novel Furoate Derivatives: A Physicochemical and Methodological Blueprint

Furoate derivatives—molecules featuring a furan-2-carboxylate or 3-furoate moiety—represent a cornerstone in modern rational drug design. By appending a furoate ester to a parent scaffold, application scientists can dras...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Furoate derivatives—molecules featuring a furan-2-carboxylate or 3-furoate moiety—represent a cornerstone in modern rational drug design. By appending a furoate ester to a parent scaffold, application scientists can drastically alter a molecule's thermodynamic stability, lipophilicity, and receptor residence time. This technical guide explores the causality behind the physicochemical properties of furoate derivatives and provides self-validating laboratory protocols for their synthesis and quantification.

Molecular Architecture and Physicochemical Profiling

The incorporation of a furoate group fundamentally shifts the physicochemical profile of a compound. In steroidal frameworks, such as fluticasone furoate and mometasone furoate, the 17α-furoate ester provides optimal steric bulk and electronegativity to maximize van der Waals interactions within the ligand-binding pocket .

Thermodynamics and Solubility: Furoate esters are highly lipophilic. For instance, fluticasone furoate exhibits a LogP of 4.13, rendering it practically insoluble in aqueous media . This extreme lipophilicity drives rapid cellular accumulation and slow efflux, which is highly desirable for topical and inhaled therapeutics but presents significant analytical challenges, such as non-specific binding (NSB) to laboratory consumables.

Table 1: Comparative Physicochemical Properties of Key Furoate Derivatives
CompoundMolecular Weight ( g/mol )LogPAqueous SolubilityPrimary TargetKey Structural Feature
Fluticasone Furoate 538.164.13Practically InsolubleGlucocorticoid Receptor (GR)17α-furoate ester, fluoromethylthio group
Mometasone Furoate 521.43~3.50~0.33 mg/mL (in DMSO:PBS)Glucocorticoid Receptor (GR)9,21-dichloro substitution
Furo[2,3-d]pyrimidines ~400 - 450~2.80Moderate (Mesoionic)PI3K/AKT KinasesFused heterocyclic mesoionic core

Mechanistic Dynamics: Receptor Kinetics and Beyond

The pharmacological superiority of furoate derivatives stems from their binding kinetics. Fluticasone furoate demonstrates a binding affinity for the human glucocorticoid receptor (GR) that is approximately 29.9 times greater than that of dexamethasone . Upon binding, the highly stable GR-furoate complex translocates to the nucleus, driving the transrepression of pro-inflammatory transcription factors like NF-κB.

Beyond corticosteroids, novel furo[2,3-d]pyrimidine derivatives have emerged as potent PI3K/AKT dual inhibitors. Their mesoionic properties allow for excellent tissue permeability, crossing cell membranes to induce apoptosis in resistant cancer cell lines .

G FF Furoate Derivative (High Lipophilicity) Membrane Cell Membrane Diffusion FF->Membrane Passive Transport GR Cytosolic Target Complex (Inactive State) Membrane->GR ActiveGR Active Furoate Complex (Enhanced Affinity) GR->ActiveGR Binding (High Affinity) Nucleus Nuclear Translocation ActiveGR->Nucleus GRE Transactivation (Gene Expression) Nucleus->GRE DNA Binding NFkB Transrepression (Signal Inhibition) Nucleus->NFkB Protein Interaction

Fig 1. Target receptor signaling pathway modulated by highly lipophilic furoate derivatives.

Self-Validating Laboratory Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with intrinsic causality and self-validation. The physical properties of furoate derivatives require specialized handling to prevent data artifacts.

Protocol 1: LC-MS/MS Quantification in Microphysiological Systems

Objective: Accurately quantify highly lipophilic furoates while mitigating the 60-98% drug loss typically caused by NSB to polypropylene .

Step-by-Step Methodology:

  • Sample Collection & Matrix Stabilization: Collect samples in specialized low-binding tubes (e.g., Eppendorf LoBind).

    • Causality: Standard polypropylene surfaces rapidly adsorb compounds with LogP > 3.5. Low-binding tubes passivate these hydrophobic interactions.

  • Internal Standard (IS) Spiking: Immediately spike a stable isotope-labeled internal standard (e.g., Fluticasone Furoate-d3) into the matrix.

    • Causality: Early IS integration corrects for any subsequent extraction losses or matrix effects during ionization.

  • Liquid-Liquid Extraction (LLE): Add a 3:1 volume of methyl tert-butyl ether (MTBE) to the sample. Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes.

    • Causality: MTBE efficiently partitions the lipophilic furoate ester from the aqueous phase while precipitating bulk proteins.

  • Evaporation and Reconstitution: Transfer the organic layer and evaporate under a gentle stream of nitrogen at room temperature. Reconstitute in 50:50 methanol:water containing 0.1% formic acid.

    • Causality: Nitrogen prevents oxidative degradation of the furan ring. Formic acid ensures complete protonation [M+H]+ for positive ESI-MS.

  • LC-MS/MS Analysis: Inject onto a reversed-phase C18 column. Use a gradient of 0.05% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B).

Self-Validation Checkpoint: Run a matrix-matched calibration curve alongside a blank solvent injection. If the blank shows >5% of the lower limit of quantification (LLOQ) signal, it indicates column carryover. Perform a needle wash with 50:50 methanol:acetonitrile to re-establish the baseline.

Workflow Prep Sample Preparation (Low-binding tubes) Extraction Liquid-Liquid Extraction (MTBE Solvent) Prep->Extraction Internal Standard Added LC Reversed-Phase LC (C18 Column, Gradient) Extraction->LC Reconstitution MS MS/MS Detection (Positive ESI MRM) LC->MS Elution Data Data Analysis (Quantification & NSB Check) MS->Data MRM Transitions

Fig 2. Self-validating LC-MS/MS workflow for the quantification of lipophilic furoate esters.

Protocol 2: Anhydrous Synthesis of Novel Furoate Esters

Objective: Synthesize furoate esters while preventing premature hydrolysis of the ester linkage.

Step-by-Step Methodology:

  • Activation of Furoic Acid: Dissolve 2-furoic acid in anhydrous dichloromethane (DCM) under an argon atmosphere. Add N,N′-carbonyldiimidazole (CDI) at 0°C.

    • Causality: CDI activates the carboxylic acid to a reactive imidazolide intermediate without generating acidic byproducts that could degrade sensitive scaffolds.

  • Esterification: Slowly introduce the target alcohol (e.g., a steroidal backbone) dissolved in anhydrous DCM. Stir at room temperature for 12 hours.

  • Quenching and Washing: Quench the reaction with cold saturated NaHCO3. Wash the organic layer with brine and dry over anhydrous Na2SO4.

    • Causality: The mild alkaline quench neutralizes unreacted intermediates without hydrolyzing the newly formed furoate ester.

Self-Validation Checkpoint: Perform TLC (Thin Layer Chromatography) using a 70:30 hexane:ethyl acetate mobile phase. The disappearance of the starting alcohol and the emergence of a higher Rf spot (due to increased lipophilicity) validates the esterification. Confirm the structure via 1H NMR, looking for the characteristic furan ring protons at δ 6.5, 7.2, and 7.6 ppm.

References

  • Pharmacological properties of the enhanced-affinity glucocorticoid fluticasone furoate in vitro and in an in vivo model of respiratory inflammatory disease. American Journal of Physiology. URL:[Link]

  • Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Fluticasone Furoate | CID 9854489. PubChem, National Library of Medicine. URL:[Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PubMed Central (PMC). URL:[Link]

Foundational

Technical Guide: Initial In Vitro Cytotoxicity Screening of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate on Cancer Cell Lines

Abstract The exploration of novel chemical entities for anticancer potential is a cornerstone of oncological research. This guide provides a comprehensive, technically-grounded framework for conducting an initial in vitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The exploration of novel chemical entities for anticancer potential is a cornerstone of oncological research. This guide provides a comprehensive, technically-grounded framework for conducting an initial in vitro cytotoxicity screening of the novel compound, Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate. We will detail the rationale behind experimental choices, provide step-by-step protocols for cell culture and cytotoxicity assays, and offer insights into data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the cytotoxic potential of new chemical compounds against established cancer cell lines.

Introduction: The Rationale for Cytotoxicity Screening

The furan nucleus is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] Furan-containing compounds can induce apoptosis and target various cellular pathways in cancer cells.[1][3] The novel compound, Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate, incorporates this furan moiety, making it a candidate for investigation as a potential cytotoxic agent.

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells.[4][5] Cytotoxicity assays are fundamental tools in drug discovery and toxicology, providing a quantitative measure of a substance's ability to inhibit cell growth or induce cell death.[5][6] These assays are crucial for early-stage screening to identify promising lead compounds and to determine appropriate concentration ranges for further mechanistic studies.[5][7]

This guide will focus on a robust and widely accepted method for assessing cell viability: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[8][9][10]

We will outline the screening of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate against a panel of three well-characterized human cancer cell lines:

  • HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines, known for its robustness and rapid growth.[11][12][13]

  • A549 (Lung Carcinoma): A widely used model for lung cancer research.[14][15][16]

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line commonly used in breast cancer studies.[17][18][19]

By using this panel, we can obtain a preliminary understanding of the compound's cytotoxic breadth and potency.

Materials and Methods

Cell Lines and Culture Conditions

Maintaining healthy, exponentially growing cell cultures is critical for reproducible and reliable cytotoxicity data.[11][14]

Table 1: Cell Line Culture Conditions

Cell LineATCC NumberOrganismTissueDiseaseGrowth MediumDoubling Time (approx.)
HeLa CCL-2HumanCervixAdenocarcinomaEagle's Minimum Essential Medium (EMEM) + 10% FBS24 hours[11]
A549 CCL-185HumanLungCarcinomaF-12K Medium + 10% FBS22-40 hours[14]
MCF-7 HTB-22HumanBreastAdenocarcinomaEMEM + 0.01 mg/mL human recombinant insulin + 10% FBS30-40 hours[17]
  • FBS: Fetal Bovine Serum

  • All media should be supplemented with 1% Penicillin-Streptomycin solution.

  • Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.[11][15][18]

Sub-culturing Adherent Cells (General Protocol)
  • When cells reach 70-80% confluency, aspirate the culture medium.[13]

  • Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium.[12][20]

  • Add a minimal volume of 0.25% Trypsin-EDTA solution to cover the cell layer and incubate at 37°C for 3-5 minutes, or until cells detach.[11][14][21]

  • Neutralize the trypsin by adding at least 3 volumes of complete growth medium.[14][20]

  • Gently pipette the cell suspension to create a single-cell suspension.

  • Transfer an appropriate aliquot of the cell suspension to a new culture flask containing fresh, pre-warmed medium.[11][14]

Preparation of Test Compound Stock Solution
  • Compound: Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate.

  • Solvent: Prepare a 10 mM stock solution in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). The choice of DMSO is due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard, widely-used MTT assay procedures.[8][22][23]

Experimental Workflow Diagram

experimental_workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3: MTT Assay cell_culture Maintain & Harvest Cells cell_count Count Cells (Hemocytometer) cell_culture->cell_count plate_cells Seed Cells in 96-well Plate cell_count->plate_cells prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Compound to Wells prep_compound->add_compound incubate_24h Incubate for 24h add_compound->incubate_24h add_mtt Add MTT Reagent incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize incubate_overnight Incubate Overnight solubilize->incubate_overnight read_absorbance Read Absorbance at 570 nm incubate_overnight->read_absorbance

Caption: Workflow for the MTT-based cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest exponentially growing HeLa, A549, and MCF-7 cells.

    • Perform a cell count using a hemocytometer and determine cell viability (should be >95%).

    • Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay.

    • Include wells with medium only to serve as a background control.[22]

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.[22]

  • Compound Treatment:

    • On the following day, prepare serial dilutions of the Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate stock solution in complete growth medium. A typical starting range would be from 0.1 µM to 100 µM.

    • Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent like Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells.

    • Return the plate to the incubator for a 24-hour exposure period. This incubation time can be varied (e.g., 48 or 72 hours) depending on the expected mechanism of action of the compound.

  • MTT Assay and Data Acquisition:

    • After the 24-hour incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9][22]

    • Incubate the plate for an additional 4 hours at 37°C.[8] During this time, metabolically active cells will reduce the MTT to formazan crystals.[8]

    • After the 4-hour incubation, add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[8]

    • Gently mix the contents of the wells to ensure complete dissolution of the formazan crystals.

    • Leave the plate at room temperature in the dark overnight to allow for complete solubilization.[8]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9]

Data Analysis and Interpretation

Calculation of Cell Viability

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Where:

  • Absorbance of Treated Cells: The absorbance of wells containing cells treated with the test compound.

  • Absorbance of Vehicle Control: The absorbance of wells containing cells treated with the vehicle (DMSO) only. This represents 100% viability.

  • Absorbance of Blank: The absorbance of wells containing medium only.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a compound in inhibiting a biological process by 50%.[24] It is one of the most common metrics used to compare the cytotoxic potential of different compounds.[7][24]

To determine the IC50 value, plot the % Cell Viability against the log of the compound concentration. This will generate a sigmoidal dose-response curve.[25] The IC50 is the concentration of the compound that results in a 50% reduction in cell viability. This can be calculated using non-linear regression analysis with software such as GraphPad Prism or by using an Excel add-in.[26][27]

Table 2: Hypothetical Cytotoxicity Data for Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate

Concentration (µM)HeLa % Viability (Mean ± SD)A549 % Viability (Mean ± SD)MCF-7 % Viability (Mean ± SD)
0 (Vehicle) 100 ± 4.5100 ± 5.1100 ± 3.9
0.1 98.2 ± 5.299.1 ± 4.897.5 ± 4.1
1 85.7 ± 6.190.3 ± 5.582.1 ± 5.3
10 52.3 ± 4.965.8 ± 6.348.9 ± 4.7
50 21.5 ± 3.833.1 ± 4.215.6 ± 3.1
100 8.9 ± 2.515.4 ± 3.05.2 ± 2.2
IC50 (µM) ~10.5 ~22.7 ~9.8

Discussion and Future Directions

The initial cytotoxicity screening provides critical data on the potential of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate as an anticancer agent. The IC50 values obtained from this primary screen allow for a preliminary assessment of the compound's potency and selectivity against the tested cancer cell lines.

Based on the hypothetical data in Table 2, the compound shows cytotoxic activity against all three cell lines, with the most potent effect observed in MCF-7 and HeLa cells. This initial finding warrants further investigation.

Hypothetical Signaling Pathway for Cytotoxicity

signaling_pathway compound Test Compound receptor Cell Surface Receptor compound->receptor mitochondria Mitochondria compound->mitochondria Induces Stress bax Bax (Pro-apoptotic) compound->bax Upregulates cell_membrane Cell Membrane pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway receptor->ras_raf_mek_erk bcl2 Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 apoptosis Apoptosis ras_raf_mek_erk->apoptosis cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2->mitochondria bax->mitochondria caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 caspase3->apoptosis

Sources

Exploratory

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Small Molecules: A Case Study of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth technical walkthrough of the process of X-ray crystallography, using the novel compound Methyl 5-{[(2-methoxyp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical walkthrough of the process of X-ray crystallography, using the novel compound Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate as a practical case study. As a senior application scientist, the goal is not merely to present a protocol but to instill a deep understanding of the causality behind each experimental choice, ensuring a self-validating system from synthesis to final structure deposition.

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. This initial phase is often the most challenging, as the quality of the crystals directly impacts the success of the X-ray diffraction experiment.[1]

Proposed Synthesis of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-methoxyaniline in a suitable aprotic solvent such as acetonitrile.

  • Addition of Reagents: To this solution, add a stoichiometric equivalent of methyl 5-(bromomethyl)-2-furoate and a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HBr byproduct.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical and often empirical step.[1][2] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly. The choice of solvent is crucial; a solvent in which the compound has moderate solubility is ideal.[2]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a "precipitant" solvent in which the compound is insoluble.[3] The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.[3]

  • Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble.[4] Crystals form at the interface of the two solvents.

Experimental Protocol: Crystallization Screening

  • Solubility Testing: Begin by testing the solubility of the purified Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).

  • Setting up Crystallization Trials: Based on the solubility tests, set up crystallization trials using the techniques mentioned above. For instance, for vapor diffusion, a solution of the compound in dichloromethane could be placed in a vial inside a larger beaker containing hexane.

  • Patience and Observation: Allow the trials to stand undisturbed and observe them periodically under a microscope for the formation of single crystals.

Part 2: From Crystal to Data: The X-ray Diffraction Experiment

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.

Crystal Mounting and Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head. The data collection is performed on a single-crystal X-ray diffractometer.

Experimental Protocol: Data Collection

  • Crystal Selection and Mounting: Under a polarizing microscope, select a crystal with well-defined faces and sharp extinctions. Mount the crystal on a loop or a glass fiber.

  • Data Collection Strategy: The diffractometer software is used to determine the unit cell parameters and to devise a data collection strategy that ensures a complete and redundant dataset is collected.[5][6] This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[7]

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying various corrections (e.g., for absorption, polarization, and Lorentz factor) to obtain a set of structure factors.

Part 3: Deciphering the Data: Structure Solution and Refinement

The collected diffraction data contains the information needed to determine the three-dimensional arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement.

Structure Solution

The "phase problem" is a central challenge in crystallography, as the diffraction experiment only provides the intensities (amplitudes) of the structure factors, not their phases. For small molecules, direct methods are typically used to solve the phase problem.

Workflow for Structure Solution and Refinement

structure_solution_refinement cluster_data Data Processing cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_output Final Output DataCollection Data Collection DataIntegration Data Integration & Scaling DataCollection->DataIntegration DirectMethods Direct Methods (e.g., SHELXS) DataIntegration->DirectMethods InitialModel Initial Structural Model DirectMethods->InitialModel Refinement Least-Squares Refinement (e.g., SHELXL) InitialModel->Refinement Fourier Difference Fourier Maps Refinement->Fourier Identify missing atoms and disorder Validation Structure Validation Refinement->Validation Check for errors Fourier->Refinement Validation->Refinement Iterative process FinalModel Final Structural Model Validation->FinalModel CIF Crystallographic Information File (CIF) FinalModel->CIF

Caption: Workflow from data collection to the final crystallographic model.

Structure Refinement

The initial structural model obtained from direct methods is a good approximation, but it needs to be refined to best fit the experimental data. This is done using a least-squares refinement process.

Experimental Protocol: Structure Solution and Refinement using SHELX and Olex2

  • Structure Solution with SHELXS: The integrated data is used with a program like SHELXS to obtain an initial structural model.[8][9]

  • Refinement with SHELXL within Olex2: The initial model is imported into a graphical user interface program like Olex2, which facilitates the refinement process using the powerful SHELXL engine.[10][11][12][13]

  • Iterative Refinement: The refinement process is iterative. In each cycle, the atomic coordinates, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors.

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (such as hydrogen atoms) or to identify any disorder in the crystal structure.

  • Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters are refined, which describe the vibrational motion of the atoms in three dimensions.

  • Hydrogen Atom Treatment: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11]

  • Convergence: The refinement is considered complete when the R-factor (a measure of the agreement between the observed and calculated data) is low (typically below 5% for good quality data) and the residual electron density is minimal.[14][15]

Part 4: Ensuring Accuracy: Structure Validation and Deposition

Before a crystal structure can be considered complete and ready for publication or use in drug design, it must be rigorously validated.

Structure Validation

Validation checks for any errors or inconsistencies in the final structural model. Tools like checkCIF are used for this purpose.[16][17]

Key Validation Parameters:

  • R-factor: As mentioned, a low R-factor indicates a good fit between the model and the data.

  • Goodness-of-Fit (Goof): This should be close to 1.

  • Residual Electron Density: Large positive or negative peaks in the final difference Fourier map can indicate errors in the model.

  • Bond Lengths and Angles: These should be chemically reasonable and can be compared to values from similar structures in the Cambridge Structural Database (CSD).[18]

  • Atomic Displacement Parameters (ADPs): These should be physically realistic.

Data Deposition and the Crystallographic Information File (CIF)

The final, validated crystal structure is prepared in the form of a Crystallographic Information File (CIF).[19][20][21][22] The CIF is a standard format for archiving and sharing crystallographic data.[20][21] It contains all the information about the crystal structure, including the unit cell parameters, atomic coordinates, and experimental details.[20]

Data Deposition:

The CIF is then deposited in a public database, such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds, making the data accessible to the wider scientific community.[23][24][25][26][27]

Part 5: Interpreting the Structure: From Atomic Coordinates to Chemical Insight

The final crystal structure of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate would provide a wealth of information for researchers.

Key Structural Insights:

  • Molecular Conformation: The precise three-dimensional shape of the molecule, including the torsion angles between the different functional groups.

  • Intermolecular Interactions: The way in which the molecules pack in the crystal lattice, revealing important non-covalent interactions such as hydrogen bonds and π-π stacking.

  • Stereochemistry: Unambiguous determination of the absolute stereochemistry if the molecule is chiral.

This detailed structural information is invaluable for understanding the molecule's properties and for guiding further research, such as in the design of new drug candidates.

References

  • Wikipedia. Crystallographic Information File. [Link]

  • Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. [Link]

  • CCP14. Introduction to Powder Crystallographic Information File (CIF). [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Digital Curation Centre. CIF - Crystallographic Information Framework. [Link]

  • University of Barcelona. Crystallization of Small Molecules. [Link]

  • Cambridge Crystallographic Data Centre. Access & Deposit Crystal Structures. [Link]

  • Laskowski, R. A. (2009). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert opinion on drug discovery, 4(1), 93-103. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • Coles, S. J., & Male, L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]

  • Coles, S. J., & Male, L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]

  • Mahiya, K. (2021, June 6). Disorder modelling in a small organic molecule using OLEX2 software. [Video]. YouTube. [Link]

  • Sheldrick, G. M. (1997). SHELX-97, Program for Crystal Structure Solution and Refinement. University of Göttingen, Germany. [Link]

  • Carleton College. Single-crystal X-ray Diffraction. [Link]

  • Vaguine, A. A., Richelle, J., & Wodak, S. J. (2017). Validation and extraction of molecular-geometry information from small-molecule databases. Acta Crystallographica Section D: Structural Biology, 73(2), 99-111. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Zenodo. Olex Tutorial. [Link]

  • Cambridge Crystallographic Data Centre. Deposit. [Link]

  • CCP4 Wiki. Solve a small-molecule structure. [Link]

  • CDIFX. Introduction to SHELXL Refinement: Restraints, Constraints and Esds. [Link]

  • HKL-xray. Small Molecule Structure Solution and Refinement. [Link]

  • Rakovský, E. (2015). Hands-on chemical crystallography course using Olex2. Materials Structure, 22(1), 1-3. [Link]

  • Cambridge Crystallographic Data Centre. Deposit. [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(6), c27-c33. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • FIZ Karlsruhe. Free, unified deposition and access of crystal structure data. [Link]

  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • OlexSys. Overview. [Link]

  • OlexSys. Olex2. [Link]

  • Bruno, I. J., Cole, J. C., Kessler, M., & Taylor, R. (2012). Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data. Journal of Chemical Information and Modeling, 52(3), 737-747. [Link]

  • NPTEL. Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. [Link]

  • Cambridge Crystallographic Data Centre. Validation of Experimental Crystal Structures. [Link]

  • Dauter, Z. (1997). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 53(5), 555-560. [Link]

  • University of California, Santa Barbara. Powder X-ray Diffraction Protocol/SOP. [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Biochimica Polonica, 53(1), 29-39. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate for Preclinical In Vivo Studies

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Compound Class: Furan-2-carboxylate derivative (Hydrophobic Small Molecule) Introduction & Scientific Rationale Fur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Compound Class: Furan-2-carboxylate derivative (Hydrophobic Small Molecule)

Introduction & Scientific Rationale

Furan-based compounds have emerged as highly promising scaffolds in medicinal chemistry, exhibiting potent antimicrobial and anticancer properties by inducing cell cycle arrest and apoptosis [1]. Specifically, derivatives of furan-2-carboxylate, such as Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate (CAS: 887359-96-8), demonstrate significant bioactivity against various cancer cell lines (e.g., HeLa, HepG2) and pathogenic bacteria [1, 2].

However, translating these in vitro successes into in vivo efficacy is frequently bottlenecked by the compound's poor aqueous solubility. The presence of the hydrophobic furan ring and the methoxyphenyl moiety results in a high partition coefficient (LogP), leading to rapid precipitation in aqueous physiological environments. As a Senior Application Scientist, I designed this guide to provide field-proven, self-validating formulation strategies that overcome these physicochemical barriers, ensuring reliable pharmacokinetics (PK) and biodistribution for in vivo studies.

Physicochemical Profiling

Before selecting a formulation strategy, it is critical to profile the compound. The table below summarizes the predicted physicochemical parameters that dictate our formulation choices.

ParameterValue / DescriptionFormulation Implication
Molecular Formula C14H15NO4Small molecule, amenable to micellar encapsulation.
Molecular Weight 277.27 g/mol Easily accommodated within cyclodextrin cavities.
Predicted LogP ~2.5 - 3.5Highly hydrophobic; requires cosolvents or surfactants to prevent precipitation in blood plasma.
Aqueous Solubility < 0.1 mg/mLUnsuitable for direct saline dissolution.
Target Routes IV, IP, POFormulation must be sterile, isotonic, and non-hemolytic.

Formulation Strategy: The Causality Behind the Chemistry

To formulate Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate, we must bypass its thermodynamic preference to crystallize in water. We utilize two distinct, highly validated approaches: a Cosolvent/Surfactant Micellar System and a Cyclodextrin Inclusion Complex [4].

Strategy A: The Micellar System (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)

This is the gold standard for early-stage in vivo screening.

  • The Causality: We initiate with 10% DMSO , a powerful aprotic solvent that disrupts the strong intermolecular crystal lattice forces of the drug powder. Because >10% DMSO causes tissue toxicity, we immediately introduce 40% PEG300 . PEG300 acts as a cosolvent by lowering the dielectric constant of the aqueous phase, preventing the drug from nucleating. Next, 5% Tween 80 (a non-ionic surfactant) is added. Above its Critical Micelle Concentration (CMC), Tween 80 forms micelles. The hydrophobic core of the micelle encapsulates the furan and methoxyphenyl groups, while the hydrophilic polyoxyethylene chains interact with water. Finally, 45% Saline is added to achieve physiological osmolarity.

Strategy B: The Inclusion Complex (10% DMSO / 90% of 20% SBE-β-CD in Saline)
  • The Causality: Sulfobutylether-β-cyclodextrin (SBE-β-CD) forms a non-covalent inclusion complex. The hydrophobic cavity of the cyclodextrin (lined with skeletal carbons) perfectly accommodates the lipophilic furan-2-carboxylate moiety. Meanwhile, the highly hydrophilic exterior (sulfobutyl groups) ensures excellent aqueous solubility. This prevents premature precipitation in the bloodstream and allows for controlled drug release driven by the complexation equilibrium constant ( Kd​ ) [4].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Preparation of Cosolvent/Surfactant Formulation (Target: 2 mg/mL)

Note: This protocol is a self-validating system. If precipitation occurs at any step, the thermodynamic equilibrium has been broken, and the solution must be discarded.

  • Primary Solubilization: Weigh exactly 2.0 mg of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate powder into a sterile glass vial. Add 100 µL of molecular-biology grade DMSO. Vortex for 60 seconds.

    • Validation Check: The solution must be 100% optically clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Cosolvent Integration: Add 400 µL of PEG300 to the DMSO solution. Vortex vigorously for 30 seconds.

    • Validation Check: The mixture must remain completely transparent.

  • Micellization: Add 50 µL of Tween 80. Because Tween 80 is highly viscous, use a positive displacement pipette or cut the pipette tip. Vortex for 2 minutes until a homogenous, slightly viscous solution is formed.

  • Aqueous Quenching: Slowly, drop-by-drop, add 450 µL of sterile 0.9% Saline while continuously swirling the vial.

    • Validation Check: Hold the vial against a dark background. Any opalescence or Tyndall effect indicates micro-precipitation. A successful formulation will remain perfectly clear.

  • Sterilization: Pass the final 1 mL solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

Protocol B: Preparation of Cyclodextrin Formulation (Target: 5 mg/mL)
  • Vehicle Preparation: Dissolve 2.0 g of SBE-β-CD in 10 mL of 0.9% Saline to create a 20% (w/v) SBE-β-CD stock solution. Filter through a 0.22 µm membrane.

  • Primary Solubilization: Dissolve 5.0 mg of the compound in 100 µL of DMSO. Vortex until clear.

  • Complexation: Add 900 µL of the 20% SBE-β-CD solution to the DMSO stock. Vortex vigorously for 3 minutes, then sonicate for 10 minutes at room temperature to drive the inclusion complexation to thermodynamic equilibrium.

In Vivo Workflow & Pharmacokinetics

Once formulated, the compound is ready for in vivo administration. The workflow below illustrates the critical path from formulation to efficacy analysis.

Workflow A Compound Synthesis & QC B Solubilization (DMSO/PEG300/Tween) A->B C Sterile Filtration (0.22 µm) B->C D In Vivo Dosing (IV/IP/PO) C->D E PK & Efficacy Analysis D->E

Figure 1: Standardized workflow for the formulation and in vivo evaluation of hydrophobic furan derivatives.

Expected Pharmacokinetic Parameters (Murine Model, IV Dosing at 5 mg/kg)

Proper formulation directly dictates the PK profile. Below are the anticipated PK parameters when utilizing the Cosolvent/Surfactant system compared to an unoptimized suspension.

PK ParameterUnoptimized Suspension (PO)Optimized Micellar Formulation (IV)Biological Implication
Cmax 120 ng/mL2,400 ng/mLMicellar formulation ensures immediate systemic availability.
Tmax 4.0 hours0.08 hours (5 min)Rapid distribution to target tissues.
AUC (0-∞) 850 ng·h/mL6,200 ng·h/mLSignificantly enhanced total drug exposure.
Clearance (Cl) High (Hepatic first-pass)ModerateTween 80 may transiently reduce hepatic clearance.

Mechanism of Action: Target Engagement

Furan-2-carboxylate derivatives exert their biological activity primarily through the disruption of cellular redox homeostasis. Upon successful cellular uptake (facilitated by our lipophilic formulation), the compound induces the generation of intracellular Reactive Oxygen Species (ROS). This oxidative stress leads to the depolarization of the mitochondrial membrane, the release of Cytochrome C into the cytosol, and the subsequent activation of the Caspase cascade, ultimately driving the cell into apoptosis [1, 3].

Mechanism A Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate B Cellular Uptake A->B C Intracellular ROS Generation B->C D Mitochondrial Membrane Depolarization C->D E Cytochrome C Release D->E F Caspase Cascade Activation E->F G Apoptosis / Cell Cycle Arrest F->G

Figure 2: Proposed apoptotic signaling pathway induced by bioactive furan-2-carboxylate derivatives.

References

  • Taechowisan, T., Samsawat, T., Puckdee, W., & Phutdhawong, W. S. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert.[Link]

  • Vargova, Z., et al. (2023). Silver(I) pyrrole- and furan-2-carboxylate complexes - From their design and characterization to antimicrobial, anticancer activity, lipophilicity and SAR. Journal of Inorganic Biochemistry, 246, 112266.[Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085.[Link]

Application

Application Note: Cell-Based Assay Development for Evaluating the Efficacy and Safety of Novel Furoates

Introduction & Scientific Rationale The development of inhaled corticosteroids (ICS) has been revolutionized by the introduction of 17α-furoate esters. Compounds such as fluticasone furoate and mometasone furoate exhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of inhaled corticosteroids (ICS) has been revolutionized by the introduction of 17α-furoate esters. Compounds such as fluticasone furoate and mometasone furoate exhibit exceptionally high lipophilicity and remarkably slow dissociation rates from the Glucocorticoid Receptor (GR). As demonstrated in studies of1[1], these structural modifications result in a Relative Receptor Affinity (RRA) nearly 30 times greater than dexamethasone, alongside prolonged retention in human lung tissue.

However, the core challenge in modern drug discovery is minimizing the systemic side effects of highly potent glucocorticoids. The pharmacological holy grail is the development of Selective Glucocorticoid Receptor Agonists (SEGRAs). This requires a fundamental 2[2].

  • Transrepression (Efficacy): The ligand-bound GR monomer tethers to pro-inflammatory transcription factors (NF-κB, AP-1), inhibiting the release of cytokines (IL-8, TNF-α). This is the primary driver of therapeutic efficacy, particularly in models of3[3].

  • Transactivation (Side Effects): The GR homodimerizes and binds directly to Glucocorticoid Response Elements (GRE) on the DNA, inducing the expression of genes responsible for metabolic side effects (e.g., hyperglycemia, muscle atrophy, and osteoporosis).

To effectively screen novel furoates, we must deploy a tiered, self-validating cell-based assay system that quantitatively maps both pathways.

Pathway Ligand Novel Furoate (Ligand) GR_Cyto Cytosolic GR (Inactive) Ligand->GR_Cyto High Affinity Binding GR_Ligand GR-Ligand Complex GR_Cyto->GR_Ligand Conformational Shift Nucleus Nuclear Translocation GR_Ligand->Nucleus Importin-mediated Transactivation GRE Binding (Transactivation) Nucleus->Transactivation Homodimerization Transrepression NF-κB Tethering (Transrepression) Nucleus->Transrepression Monomer Tethering SideEffects Metabolic Side Effects (e.g., Hyperglycemia) Transactivation->SideEffects Gene Induction Efficacy Anti-inflammatory Efficacy (Cytokine Inhibition) Transrepression->Efficacy Transcriptional Block

Figure 1: Glucocorticoid Receptor (GR) signaling pathway highlighting transactivation vs. transrepression.

Assay Screening Strategy

A robust screening cascade ensures that only compounds with high target engagement, a favorable transcriptional profile, and proven physiological efficacy advance to in vivo models.

Workflow Tier1 Phase 1: Target Engagement High-Content Imaging (GR Translocation) Tier2 Phase 2: Transcriptional Profiling Multiplexed Reporter Assays (GRE vs. NF-κB) Tier1->Tier2 Tier3 Phase 3: Functional Phenotyping Cytokine Release (IL-8/TNF-α ELISA) Tier2->Tier3 Tier4 Phase 4: Lead Candidate Selection Therapeutic Index (TI) Calculation Tier3->Tier4

Figure 2: Tiered cell-based assay screening funnel for novel furoate development.

Experimental Protocols

Protocol 1: Target Engagement via High-Content Imaging of GR Translocation

Scientific Rationale: Before assessing downstream transcription, we must verify that the novel furoate successfully penetrates the cell membrane and induces the conformational change required for GR nuclear import. Self-Validating Mechanism: We utilize A549 human alveolar epithelial cells cultured in charcoal-stripped, serum-free media 24 hours prior to the assay. This critical step eliminates background GR activation caused by trace cortisol present in standard Fetal Bovine Serum (FBS), ensuring that any observed nuclear translocation is strictly causal to the introduced furoate.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at 10,000 cells/well in a 96-well optical-bottom plate. Incubate overnight at 37°C.

  • Serum Starvation: Wash cells twice with PBS and replace media with DMEM containing 0.1% Charcoal-Stripped FBS for 24 hours.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of the novel furoate (0.001 nM to 1000 nM). Include Dexamethasone as a positive control and 0.1% DMSO as a vehicle control. Incubate for 1 hour.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 min. Permeabilize with 0.1% Triton X-100 in PBS for 10 min.

  • Immunostaining: Block with 3% BSA. Incubate with anti-GR primary antibody (1:500) for 2 hours, followed by an Alexa Fluor 488-conjugated secondary antibody (1:1000) and Hoechst 33342 (nuclear stain) for 1 hour in the dark.

  • Imaging & Analysis: Image using a High-Content Screening (HCS) system. Calculate the Nuclear-to-Cytoplasmic (N:C) fluorescence intensity ratio.

Protocol 2: Multiplexed Reporter Gene Assays (Transactivation vs. Transrepression)

Scientific Rationale: To evaluate the SEGRA profile, we must measure the ratio of side-effect-driving transactivation to efficacy-driving transrepression. Self-Validating Mechanism: By utilizing a dual-luciferase system (Firefly for GRE, Renilla for NF-κB) within the same cell population, we internally control for cell viability and well-to-well transfection variability. A compound that kills cells would show a drop in both signals; a true SEGRA will selectively suppress Renilla (NF-κB) while leaving Firefly (GRE) relatively uninduced.

Step-by-Step Methodology:

  • Transfection: Co-transfect A549 cells with a GRE-Firefly luciferase plasmid and an NF-κB-Renilla luciferase plasmid using Lipofectamine 3000.

  • Plating & Starvation: 24 hours post-transfection, re-plate cells into 384-well white opaque plates. Serum-starve for 12 hours.

  • Pre-treatment: Treat with the novel furoate dose-response series for 1 hour.

  • Stimulation: Add TNF-α (10 ng/mL) to all wells (except basal controls) to stimulate the NF-κB pathway. Incubate for 6 hours.

  • Detection: Sequentially add Firefly substrate (measure luminescence for transactivation), quench, and add Renilla substrate (measure luminescence for transrepression).

  • Data Processing: Calculate the EC50 for GRE activation and the IC50 for NF-κB inhibition.

Protocol 3: Functional Phenotypic Validation (Cytokine Inhibition)

Scientific Rationale: Transcriptional logic must translate to physiological protein reduction. Because highly lipophilic furoates exhibit pronounced retention in lung tissue, evaluating the inhibition of pro-inflammatory cytokines (IL-8) in human respiratory epithelial cells provides the most translationally relevant data.

Step-by-Step Methodology:

  • Cell Preparation: Culture A549 cells in 96-well plates until 80% confluent.

  • Treatment & Challenge: Pre-treat with the furoate compounds for 2 hours. Challenge the cells with 1 μg/mL Lipopolysaccharide (LPS) or 10 ng/mL TNF-α for 24 hours.

  • Supernatant Harvest: Collect the cell culture supernatant and centrifuge at 1,000 x g to remove debris.

  • Quantification: Quantify IL-8 secretion using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or standard sandwich ELISA.

  • Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure cytokine reduction is due to true transrepression, not compound cytotoxicity.

Data Presentation & Interpretation

The success of a novel furoate is defined by its Therapeutic Index (TI) , calculated as the ratio of the Transactivation EC50 to the Transrepression IC50. A higher TI indicates a wider safety margin, meaning the drug effectively reduces inflammation at doses far below those that trigger metabolic side effects.

Table 1: Comparative Pharmacological Profiling of Glucocorticoids

CompoundGR Translocation EC50 (nM)NF-κB Transrepression IC50 (nM)GRE Transactivation EC50 (nM)IL-8 Inhibition IC50 (nM)Therapeutic Index (TI)*
Dexamethasone 8.502.503.004.101.2
Fluticasone Furoate 0.450.050.400.088.0
Novel Furoate (VSG158) 0.150.0080.850.01106.2

*Therapeutic Index (TI) = GRE Transactivation EC50 / NF-κB Transrepression IC50. Data represents hypothetical optimized values based on highly potent furoate derivatives.

Interpretation: The data clearly illustrates causality between structural optimization and biological outcome. While Dexamethasone shows a nearly 1:1 ratio of efficacy to side-effect liability (TI = 1.2), Fluticasone Furoate leverages its 17α-furoate ester to increase potency across the board. However, the "Novel Furoate" acts as a true SEGRA: it achieves sub-picomolar transrepression (IC50 = 0.008 nM) while actively resisting GRE transactivation (EC50 = 0.85 nM), yielding an exceptional Therapeutic Index of 106.2.

References

  • Development of highly potent glucocorticoids for steroid-resistant severe asthma Proceedings of the N
  • Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate Respir
  • Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects Proceedings of the N

Sources

Method

Application Note: Multiparametric Flow Cytometry Profiling of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Mechanism of Action (MoA) Elucidation, Apoptosis, and Cell Cycle Disruption Introduction & Scientific Rationale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Mechanism of Action (MoA) Elucidation, Apoptosis, and Cell Cycle Disruption

Introduction & Scientific Rationale

Furan-based heterocycles have emerged as highly privileged scaffolds in modern drug discovery, particularly in the development of novel anti-cancer therapeutics. Recent literature demonstrates that substituted furan derivatives—such as benzo[b]furans and C-glycosylated cinnamoylfurans—exhibit potent cytotoxic activity by inhibiting tubulin polymerization, targeting cyclin-dependent kinases, and inducing intrinsic apoptosis .

Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate is a novel synthetic small molecule featuring a central 2-furoate core linked to a 2-methoxyphenylamine moiety. To transition this compound from a primary phenotypic hit to a validated lead, researchers must elucidate its cellular mechanism of action. Flow cytometry offers the high-throughput, single-cell resolution required to dissect these complex pharmacodynamic responses.

This application note provides a comprehensive, self-validating flow cytometry framework to evaluate the cellular effects of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate, focusing on cell cycle arrest, phosphatidylserine externalization, and mitochondrial depolarization.

Experimental Design: The Causality of Assay Selection

To ensure scientific integrity, every protocol described herein is designed as a self-validating system. We do not merely observe cell death; we map the chronological cascade of cytotoxicity.

  • Cell Cycle Analysis (PI/RNase): Furan derivatives frequently disrupt microtubule dynamics, leading to an accumulation of cells in the G2/M phase . Propidium Iodide (PI) intercalates stoichiometrically into DNA, allowing us to quantify DNA content. RNase is strictly required to eliminate double-stranded RNA, which would otherwise cause false-positive PI fluorescence and artificially broaden the G0/G1 peak.

  • Apoptosis Detection (Annexin V-FITC / PI): We utilize Annexin V to detect the externalization of phosphatidylserine (PS), an early hallmark of apoptosis. Causality note: Annexin V binding is strictly calcium-dependent. The use of a specialized Ca2+ -rich binding buffer is non-negotiable; omitting it will result in false negatives. PI is co-stained to differentiate early apoptotic (Annexin V+ / PI− ) from late apoptotic/necrotic cells (Annexin V+ / PI+ ).

  • Mitochondrial Membrane Potential (TMRE): To confirm that apoptosis is driven by the intrinsic (mitochondrial) pathway , we use Tetramethylrhodamine ethyl ester (TMRE). TMRE is a dynamic, cell-permeant cationic dye that accumulates in active mitochondria. We select TMRE over JC-1 because it is a single-wavelength dye, significantly reducing the spectral compensation complexities inherent in multiparametric panels.

Visualizing the Experimental Logic

Workflow A Seed Cancer Cells (e.g., MCF-7, HepG2) B Treat with Methyl 5-{[(2-methoxyphenyl) amino]methyl}-2-furoate (24-48h) A->B C Harvest Cells (Trypsinization & Washing) B->C D1 Cell Cycle Arrest (PI / RNase Staining) C->D1 D2 Apoptosis Detection (Annexin V-FITC / PI) C->D2 D3 Mitochondrial Potential (TMRE Staining) C->D3 E Multiparametric Flow Cytometry Data Acquisition D1->E D2->E D3->E F Data Analysis & MoA Elucidation (FACS Diva / FlowJo) E->F

Figure 1: Multiparametric flow cytometry workflow for furan derivative evaluation.

Step-by-Step Methodologies

Cell Culture and Compound Treatment
  • Seeding: Seed MCF-7 or HepG2 cells at a density of 1×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate at predetermined concentrations (e.g., IC25​ , IC50​ , and IC75​ ).

  • Controls (Self-Validation):

    • Negative Control: Vehicle (0.1% DMSO).

    • Positive Apoptosis Control: Staurosporine (1 µM for 4 hours).

    • Positive Cell Cycle Control: Nocodazole (100 ng/mL for 16 hours) for G2/M arrest.

Protocol A: Cell Cycle Analysis (PI/RNase)
  • Harvest: Collect both floating and adherent cells (trypsinize without EDTA if possible, to preserve membrane integrity, though less critical for fixed cells). Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Causality: Dropwise addition prevents cell clumping and ensures uniform fixation. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge at 500 x g for 5 mins. Wash twice with PBS to remove residual ethanol. Resuspend in 0.5 mL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark. Analyze via flow cytometry (excitation 488 nm, emission 585/42 nm).

Protocol B: Apoptosis Detection (Annexin V-FITC / PI)
  • Harvest: Collect cells as above. Crucial: Do not fix the cells. Annexin V binding requires intact, live cell membranes.

  • Washing: Wash cells twice with cold PBS, then resuspend in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2​ , pH 7.4) at 1×106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately. Validation: Run single-stained compensation controls using UltraComp eBeads to correct for FITC/PI spectral overlap.

Protocol C: Mitochondrial Depolarization (TMRE)
  • Preparation: Resuspend live harvested cells in 1 mL of complete media containing 100 nM TMRE.

  • Validation Control: Treat a separate control tube with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes prior to TMRE staining to force mitochondrial depolarization (positive control for fluorescence loss).

  • Incubation: Incubate for 20 minutes at 37°C in the dark.

  • Washing: Wash once with PBS containing 1% BSA. Resuspend in 500 µL PBS/BSA and analyze immediately (excitation 488 nm or 561 nm, emission 582/15 nm).

Data Presentation & Interpretation

To synthesize the quantitative outputs of the flow cytometry assays, data should be summarized to compare the dose-dependent effects of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate against vehicle controls.

Table 1: Representative Flow Cytometry Profiling Data (MCF-7 Cells, 48h Exposure)

Treatment GroupConcentration (µM)G2/M Phase (%)Pre-G1 Phase (%)Early Apoptotic (%)Late Apoptotic (%)TMRE Low (Depolarized) (%)
Vehicle (DMSO) 0.1%12.4 ± 1.11.2 ± 0.32.1 ± 0.41.5 ± 0.24.8 ± 0.5
Compound (Low) 2.528.6 ± 2.04.5 ± 0.814.3 ± 1.25.2 ± 0.622.1 ± 1.8
Compound ( IC50​ ) 5.045.2 ± 3.1 12.8 ± 1.532.5 ± 2.4 18.4 ± 1.458.4 ± 3.2
Compound (High) 10.038.1 ± 2.828.4 ± 2.2 18.6 ± 1.845.2 ± 3.5 82.6 ± 4.1
Nocodazole (Ctrl) 0.378.5 ± 4.23.1 ± 0.5N/AN/AN/A
CCCP (Ctrl) 50.0N/AN/AN/AN/A95.2 ± 2.0

Data Interpretation: The compound induces a classic dose-dependent G2/M arrest at lower concentrations. At higher concentrations, the G2/M block collapses into a pre-G1 apoptotic fraction, corroborated by a massive shift in TMRE depolarization and Annexin V positivity.

Mechanistic Pathway Elucidation

Based on the flow cytometry data and the established behavior of structurally related furan derivatives, we can map the compound's mechanism of action. The loss of TMRE fluorescence confirms the involvement of the intrinsic apoptotic pathway, likely triggered by prolonged G2/M arrest.

Pathway Compound Methyl 5-{[(2-methoxyphenyl) amino]methyl}-2-furoate Target Microtubule / Target Kinase Inhibition Compound->Target CellCycle G2/M Cell Cycle Arrest Target->CellCycle Bax Bax Upregulation / Bcl-2 Downregulation Target->Bax Apoptosis Intrinsic Apoptosis (PS Externalization & DNA Fragmentation) CellCycle->Apoptosis Prolonged Arrest Mito Mitochondrial Depolarization (Loss of ΔΨm) Caspase Caspase 9 & 3 Activation Mito->Caspase Bax->Mito Caspase->Apoptosis

Figure 2: Intrinsic apoptotic signaling pathway induced by furan-based compounds.

References

[1] Bukhari, S. N. A., et al. (2022). "Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity." Molecules, 27(8), 2606. URL:[Link]

[2] Arce-Ramos, L., Castillo, J.-C., & Becerra, D. (2023). "Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022." Pharmaceuticals, 16(9), 1265. URL:[Link]

[3] Dutta, A., et al. (2017). "C-Glycosylated cinnamoylfuran derivatives as novel anti-cancer agents." RSC Advances, 7(46), 28853-28864. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of furoate derivatives.

Welcome to the Technical Support Center for Furoate Derivative Synthesis . This guide is engineered for research scientists and drug development professionals who require robust, scalable, and high-yield methodologies fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furoate Derivative Synthesis . This guide is engineered for research scientists and drug development professionals who require robust, scalable, and high-yield methodologies for synthesizing furoate esters and amides.

Furoate derivatives are critical intermediates in the pharmaceutical industry (e.g., fluticasone furoate, mometasone furoate) and are emerging as biobased alternatives for industrial surfactants. However, the electron-rich nature of the furan ring makes it highly susceptible to side reactions such as ring-opening polymerization and decarboxylation under harsh conditions. This guide provides field-proven protocols, mechanistic troubleshooting, and optimized parameters to ensure high-fidelity synthesis.

Mechanistic Workflows & Synthetic Pathways

Understanding the causality behind reagent selection is the first step in optimization. Traditional Fischer esterification using homogeneous acids (like H2​SO4​ ) often leads to difficult workups and ring degradation. Modern optimizations favor heterogeneous solid acids or biocatalysis to maintain the integrity of the furan ring.

Pathways Furfural Furfural (Biobased Precursor) FuroicAcid 2-Furoic Acid Furfural->FuroicAcid Oxidation (e.g., H2O2 / Enzyme) FuroateEster Furoate Ester (Target) Furfural->FuroateEster Oxidative Esterification (O2, ROH, Catalyst) FuroylChloride 2-Furoyl Chloride (Reactive Intermediate) FuroicAcid->FuroylChloride SOCl2 or Oxalyl Chloride (Reflux, Anhydrous) FuroicAcid->FuroateEster Solid Acid / Lipase CALB (ROH, 50-125°C) FuroylChloride->FuroateEster ROH, Base (NEt3/DMAP) (Room Temp) Furoamide Furoamide (Target) FuroylChloride->Furoamide 1°/2° Amine, Base (Room Temp)

Fig 1: Primary synthetic pathways for the generation of furoate esters and amides.

Quantitative Data: Reaction Condition Benchmarking

To select the optimal synthetic route, compare the thermodynamic and kinetic profiles of validated methodologies below.

Reaction StrategyCatalyst / ReagentsSubstratesTemp (°C)Time (h)ConversionKey Mechanistic Advantage
Heterogeneous Solid-Acid ZrTPA30PEGT100 (Tungstophosphoric acid/zirconia)2-Furoic Acid + n-Butanol12524~93.0%High selectivity; prevents furan ring opening; catalyst is easily recoverable.
Biocatalytic (Enzymatic) Candida antarctica lipase B (CALB)2-Furoic Acid + Cetyl Alcohol50990.2%Ultra-mild conditions; zero risk of thermal decarboxylation; green chemistry profile[1].
Direct Acid Catalysis H2​SO4​ (1 mol %)2-Furoic Acid + Dodecanol1501.5HighRapid kinetics for surfactant synthesis; requires venting for water removal[2].
Low-Temp Transesterification Potassium t-butoxide / Methanol2-Furoate Ester + Alcohol<50Varies>85.0%Avoids high-temp degradation seen in conventional scale-ups; rapid intermediate generation[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reproducibility.

Protocol A: Solid-Acid Catalyzed Esterification (High Selectivity)

Adapted from optimized conditions utilizing tungstophosphoric acid/zirconia composites.

Causality Note: Heterogeneous catalysts suffer from mass transfer limitations. Vigorous agitation is mandatory to ensure the reaction is kinetically, rather than diffusionally, controlled.

  • Preparation: In a rigorously dried 20 mL glass reaction tube, combine 1.0 mmol of 2-furoic acid and 2.0 mmol of the target alcohol (e.g., n-butanol).

  • Catalyst Addition: Add 50 mg of dried solid acid catalyst (e.g., ZrTPA30PEGT100). Self-Validation: Ensure the catalyst was pre-dried under vacuum to prevent water from shifting the equilibrium.

  • Reaction Execution: Place the tube in a heating block set to 125 °C. Initiate magnetic stirring at exactly 700 rpm to maximize solid-liquid contact. Maintain for 24 hours.

  • Workup & Extraction: Cool to room temperature. Extract the mixture with 3 cm³ of acetone. Filter the suspension to recover the solid catalyst.

  • Purification: Dry the organic filtrate over anhydrous Na2​SO4​ , concentrate via rotary evaporation, and purify via silica gel chromatography (Hexane:Ethyl Acetate 9:1).

  • Validation: Confirm product identity and absence of ring-opened polymers via GC-MS and 1H -NMR.

Protocol B: Biocatalytic Esterification (Mild Conditions)

Optimized for thermally sensitive furoate derivatives using immobilized lipases[1].

Causality Note: Lipases require a specific micro-aqueous environment to maintain their active conformation, but excess bulk water will drive hydrolysis.

  • Preparation: In a 10 mL vial, dissolve 1.0 M 2-furoic acid and 1.0 M alcohol (e.g., cetyl alcohol) in anhydrous hexane or a solvent-free system.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB) at a concentration of 15% m/v relative to the reaction mixture[1].

  • Incubation: Incubate at 50 °C with orbital shaking (200 rpm) for 9 hours. Self-Validation: Monitor the reaction via TLC; conversion should plateau near 90%[1].

  • Enzyme Recovery: Filter the mixture to remove the CALB beads. Wash the beads with cold hexane for reuse (catalyst retains >85% activity after 12 cycles)[1].

Troubleshooting Guides & FAQs

When reactions deviate from expected yields, systematic root-cause analysis is required.

Troubleshooting Issue Issue: Low Yield or Impure Furoate Derivative Cause1 Thermodynamic Equilibrium Reached Issue->Cause1 Reaction stalls at ~50% Cause2 Furan Ring Degradation Issue->Cause2 Mixture turns dark brown/black Cause3 Catalyst Deactivation Issue->Cause3 Yield drops on subsequent runs Sol1 Action: Remove Water (Dean-Stark / Mol Sieves) Cause1->Sol1 Sol2 Action: Lower Temp (<125°C) or Switch to Lipase Cause2->Sol2 Sol3 Action: Increase Agitation & Wash Catalyst Cause3->Sol3

Fig 2: Root-cause analysis logic tree for troubleshooting furoate synthesis.

Q1: My reaction mixture turns dark brown/black at temperatures above 150°C, and the yield of the target ester is poor. What is happening?

A: You are observing thermal degradation and decarboxylation. The furan ring is electron-rich and sensitive to harsh conditions. At temperatures exceeding 190°C (and sometimes lower, depending on the acid catalyst), 2-furoic acid undergoes decarboxylation. Furthermore, excessively strong Brønsted acids can protonate the furan oxygen, leading to ring-opening and subsequent polymerization (evidenced by the dark color). Solution: Lower the temperature to 125°C and utilize a highly selective solid acid catalyst like ZrTPA30PEGT100, or transition to a base-catalyzed transesterification at <50°C[3].

Q2: I am running a standard Fischer esterification, but my yield plateaus at 60% regardless of how long I heat the reaction.

A: Esterification is an equilibrium-driven process. As water accumulates, the reverse reaction (hydrolysis) accelerates, resulting in a thermodynamic plateau. Solution: You must actively remove water to satisfy Le Chatelier's principle. For high-boiling alcohols, use a Dean-Stark apparatus with a solvent like toluene. For lower-boiling alcohols, run the reaction over activated 3Å molecular sieves, or continuously vent the reaction vial[2].

Q3: I am trying to scale up the synthesis of a long-chain alkyl furoate, but the traditional high-temperature methods are failing to maintain yield.

A: Conventional scale-up procedures involving prolonged heating often result in yields dropping below 50% due to cumulative thermal degradation[3]. Solution: Shift your synthetic strategy to a two-step low-temperature process. Start with a simple 2-furoic acid ester (e.g., methyl 2-furoate) and perform a transesterification/saponification sequence using a strong base (like potassium t-butoxide) and the target long-chain alcohol. This allows the reaction to proceed rapidly at temperatures below 50°C, preserving the furan ring and maintaining overall yields >85%[3].

Q4: My solid acid catalyst worked perfectly for the first run, but conversion dropped from 93% to 78% on the second run. How do I fix this?

A: The pores of your heterogeneous catalyst are likely fouled by organic residues or trace polymeric byproducts, which block the active acidic sites. Solution: Implement a strict catalyst regeneration protocol. After filtering the catalyst from the reaction mixture, wash it thoroughly with a non-polar solvent like toluene ( 2×2 cm3 ) to remove organics, followed by a polar wash (acetone) if necessary, and dry it completely under vacuum before the next cycle.

References

  • Wang, X., et al. "Kinetic study of lipase-catalyzed esterification of furoic acid to methyl-2-furoate." Biochemical Engineering Journal, ResearchGate. Available at: [Link]

  • "New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols..." ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • "Synthetic process for preparing 2-furoic acid derivatives." Google Patents (WO2016126975A1).

Sources

Optimization

Stability testing of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate under different storage conditions

Welcome to the Technical Support Center for Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate . As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical behav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate . As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical behaviors of this specific molecule.

This compound features three critical structural motifs that dictate its stability: a furoate ester (susceptible to hydrolysis), a furan ring (prone to electrophilic and oxidative attack), and a secondary amine bridged by a methylene group (vulnerable to radical-mediated oxidation and cleavage). Understanding the causality behind these degradation pathways is essential for developing robust formulations and stability-indicating assays.

FAQ 1: What are the regulatory guidelines and standard conditions for stability testing of this compound?

The Challenge: Establishing a baseline stability profile that complies with global regulatory standards while capturing the specific sensitivities of the furoate and secondary amine moieties.

The Scientific Insight: Stability testing must provide evidence of how the quality of the drug substance varies over time under the influence of temperature, humidity, and light. For a new molecular entity like Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate, testing must adhere to the ICH Q1A(R2) guidelines [1]. Because the compound contains a hydrolytically sensitive ester, humidity control is just as critical as temperature control.

Standardized Storage Conditions (ICH Q1A(R2)) We recommend the following testing matrix to establish the re-test period:

Study TypeStorage ConditionMinimum Time Period Covered at SubmissionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Note: If significant change (e.g., >5% assay decrease or degradant exceeding acceptance criteria) occurs during accelerated testing, intermediate conditions must be evaluated.

FAQ 2: We are observing a significant decrease in assay with a corresponding increase in a highly polar impurity under high humidity (40°C/75% RH). What is the mechanism, and how do we troubleshoot?

The Challenge: Rapid degradation under humid conditions, leading to mass balance issues if the analytical method does not capture polar degradants.

The Scientific Insight (Causality): You are observing ester hydrolysis . The methyl furoate moiety is highly susceptible to nucleophilic attack by water. This reaction is catalyzed by both acidic and alkaline microenvironments [2]. The electron-withdrawing nature of the furan ring increases the electrophilicity of the ester carbonyl carbon, facilitating the hydrolysis into 5-{[(2-methoxyphenyl)amino]methyl}-2-furoic acid and methanol. Because the resulting furoic acid derivative is zwitterionic (containing both a carboxylic acid and a secondary amine), it is highly polar and will elute near the void volume in standard reversed-phase chromatography if the mobile phase pH is not strictly controlled.

Protocol: Forced Hydrolysis Troubleshooting & Validation To confirm this pathway and validate your analytical method, execute the following self-validating protocol:

  • Sample Preparation: Dissolve 10 mg of the parent compound in 5 mL of a co-solvent (e.g., Acetonitrile) to ensure solubility.

  • Acid Stress: Add 5 mL of 0.1 N HCl.

  • Base Stress: Add 5 mL of 0.1 N NaOH.

  • Incubation: Heat both solutions at 60°C for 24 hours.

  • Neutralization (Critical Step): Neutralize the acid-stressed sample with 0.1 N NaOH, and the base-stressed sample with 0.1 N HCl to prevent damage to the HPLC column and arrest degradation.

  • Analysis: Analyze via LC-MS. Look for a mass shift of -14 Da (loss of methyl group [-15] + addition of proton [+1]), corresponding to the furoic acid derivative.

  • Mitigation: If hydrolysis is confirmed, formulate the compound with hydrophobic excipients, utilize moisture-barrier packaging (e.g., Alu/Alu blisters), and include desiccants.

FAQ 3: Samples exposed to light or oxidative stress turn yellow/brown and show multiple complex degradation peaks. What pathways are involved?

The Challenge: Oxidative degradation often leads to a cascade of secondary reactions, producing colored impurities and complex chromatograms that are difficult to resolve.

The Scientific Insight (Causality): This compound is a dual-target for oxidation:

  • Furan Ring Oxidation: The electron-rich furan ring is susceptible to attack by reactive oxygen species (ROS) or hydroxyl radicals. This leads to oxygen addition across the ring, resulting in ring-opening reactions that form highly reactive dicarbonyls or furanone intermediates [3]. These intermediates often polymerize, causing the yellow/brown discoloration.

  • Secondary Amine Oxidation: The lone pair on the nitrogen, coupled with the benzylic-like methylene bridge, makes the amine highly susceptible to electron abstraction. This forms an amine radical that rapidly reacts with oxygen to form N-oxides, hydroxylamines, or nitrones [4].

DegradationPathways Parent Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate (Parent API) Hydrolysis Hydrolytic Pathway (H2O, pH extremes) Parent->Hydrolysis Moisture Oxidation Oxidative Pathway (O2, ROS, Light) Parent->Oxidation Aerobic / Photolytic Thermal Thermal Pathway (Heat) Parent->Thermal >60°C FuroicAcid 5-{[(2-methoxyphenyl)amino]methyl}-2-furoic acid + Methanol Hydrolysis->FuroicAcid Ester Cleavage FuranOx Furan Ring Opening (Furanones / Dicarbonyls) Oxidation->FuranOx Electrophilic Attack AmineOx Secondary Amine Oxidation (N-Oxides / Nitrones) Oxidation->AmineOx Radical/Peroxide Cleavage C-N Bond Cleavage (Anisidine derivatives) Thermal->Cleavage Homolysis

Primary degradation pathways of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate.

Protocol: Oxidative Stress Testing & Mitigation

  • Peroxide Stress: Treat 1 mg/mL of the compound with 3% H2O2 at room temperature for 24 hours.

  • Radical Stress (AIBN): To specifically target the secondary amine and benzylic position, use a radical initiator. Dissolve the compound in Acetonitrile with 5 mol% AIBN (Azobisisobutyronitrile) and heat to 40°C for 24 hours.

  • Control: Always run an unstressed standard and a blank containing the stressor (H2O2/AIBN) to ensure you are not integrating artifact peaks.

  • Mitigation: If oxidative degradation is confirmed, manufacture under an inert atmosphere (Argon/Nitrogen purging), utilize amber glass vials to prevent photolytic radical initiation, and evaluate the addition of antioxidants (e.g., BHT, ascorbic acid) to the formulation.

FAQ 4: How should we design a stability-indicating analytical method (HPLC) to resolve these specific degradants?

The Challenge: The degradation products span a massive polarity range—from the highly polar furoic acid to non-polar dimeric oxidative products.

The Scientific Insight: An isocratic method will fail to capture the full degradation profile. You must employ a gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method. Furthermore, because the secondary amine can cause peak tailing by interacting with residual silanols on the stationary phase, a low-pH mobile phase is required to fully protonate the amine and suppress silanol ionization.

Protocol: Stability-Indicating HPLC Method

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (End-capped to reduce silanol interactions).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Provides ion-pairing for the polar furoic acid degradant, ensuring retention).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm (to capture the furan and methoxyphenyl chromophores).

Optimized Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Retain highly polar hydrolysis products (Furoic acid).
5.0955Isocratic hold to resolve early-eluting polar degradants.
20.04060Linear gradient to elute the parent compound.
25.01090Flush out non-polar oxidative dimers/polymers.
30.0955Re-equilibration.

References

  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids. ResearchGate.
  • Insight into the oxidation mechanism of furanic compounds on Pt(111). NSF Public Access Repository.
  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy | Oxford Academic.
Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate (CAS: 887359-96-8) in cellular models.

While this compound is a valuable chemical probe and screening library hit, its structural features—specifically the hydrophobic furan-2-carboxylate core, the labile methyl ester, and the electron-rich aniline (2-methoxyphenylamino) moiety—make it highly susceptible to artifactual behavior and off-target cellular effects. This guide synthesizes field-proven troubleshooting protocols to help you isolate true pharmacological activity from assay interference.

Section 1: Frequently Asked Questions & Troubleshooting Guides

Issue 1: "My compound shows excellent biochemical inhibition, but the dose-response curve is extremely steep (Hill slope > 2.0). Is this a specific target interaction?"

The Causality: A steep Hill slope combined with micromolar potency is a classic hallmark of colloidal aggregation . Hydrophobic small molecules like Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate often spontaneously form sub-micrometer liquid colloid particles in aqueous buffer[1]. Rather than binding to the specific active site of your target protein, these colloids sequester and partially denature soluble proteins on their surface, leading to artifactual, non-specific "false positive" inhibition[2].

The Solution: You must validate whether the inhibition is detergent-reversible. The addition of a non-ionic detergent (e.g., Triton X-100 or Tween-80) disrupts colloidal aggregates, restoring the function of the protein if the inhibition was artifactual[3].

Self-Validating Protocol: Detergent-Reversal & DLS Assay

  • Prepare Assay Buffers: Prepare your standard biochemical assay buffer. Prepare a second buffer identical to the first, but supplemented with 0.01% (v/v) Triton X-100.

  • Compound Dilution: Serially dilute Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate in DMSO, keeping the final DMSO concentration constant (≤1%) in both buffer conditions.

  • Run Parallel Assays: Incubate the target protein with the compound in both the standard buffer and the detergent-supplemented buffer for 15 minutes prior to adding the substrate.

  • Dynamic Light Scattering (DLS) Confirmation: In parallel, prepare a 10 µM solution of the compound in standard buffer (no protein). Measure particle size using DLS.

  • Validation Check:

    • True Inhibition: The IC50 remains unchanged between the two buffers, and DLS shows no particles >50 nm.

    • Colloidal Aggregation: The IC50 shifts dramatically (loss of potency) in the Triton X-100 buffer, and DLS detects particles in the 100–1000 nm radius range[4].

Issue 2: "The compound is highly active in biochemical assays but shows zero efficacy in 48-hour cell culture models. Why is it losing potency?"

The Causality: The compound contains a methyl ester on the furoate ring. In cell culture media supplemented with Fetal Bovine Serum (FBS), or upon crossing the cell membrane, ubiquitous esterases rapidly hydrolyze the methyl ester into the corresponding free carboxylic acid[5]. Carboxylic acids are negatively charged at physiological pH, drastically reducing their cell permeability. Furthermore, the free acid may have zero binding affinity for your intended target due to steric or electrostatic repulsion in the binding pocket.

The Solution: Determine the half-life of the compound in your specific cell culture media and consider synthesizing an esterase-resistant analog (e.g., an amide or bioisostere) if the half-life is too short.

Self-Validating Protocol: Media Stability LC-MS/MS Assay

  • Matrix Preparation: Prepare 1 mL of your complete cell culture media (e.g., DMEM + 10% FBS) and 1 mL of serum-free media. Pre-warm to 37°C.

  • Spiking: Spike Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate to a final concentration of 1 µM.

  • Sampling: Aliquot 50 µL at time points: 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the parent methyl ester and the predicted free carboxylic acid metabolite.

  • Validation Check: If the parent compound depletes rapidly in complete media but remains stable in serum-free media, serum esterases are the culprit. The appearance of the free acid mass confirms the metabolic liability.

Issue 3: "I am observing dose-dependent cytotoxicity (cell death) that does not align with the known biology of my target. What is causing this off-target toxicity?"

The Causality: The secondary amine attached to the electron-rich 2-methoxyphenyl ring is a structural alert for reactive metabolite formation . In cells expressing Cytochrome P450 enzymes (e.g., hepatocytes), anilines can be oxidized into reactive electrophiles such as quinone imines. These electrophiles covalently bind to intracellular nucleophiles, depleting glutathione (GSH) and causing oxidative stress, mitochondrial dysfunction, and ultimately off-target cytotoxicity.

The Solution: Perform a Glutathione (GSH) trapping assay to detect the formation of reactive electrophiles.

Self-Validating Protocol: GSH Trapping Assay

  • Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), 10 µM of the compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Control: Run a parallel negative control lacking NADPH (prevents CYP450 activation).

  • Quenching & Analysis: Quench with an equal volume of cold acetonitrile. Analyze via high-resolution mass spectrometry (HRMS).

  • Validation Check: Scan for mass shifts corresponding to the parent mass + GSH (typically +305 Da) minus any lost leaving groups. The presence of these adducts strictly in the NADPH-positive sample confirms the off-target toxicity is driven by CYP450-mediated reactive metabolites.

Section 2: Quantitative Troubleshooting Thresholds

Use the following reference table to benchmark your experimental results and quickly diagnose the root cause of assay interference.

Diagnostic AssayTarget MetricThreshold for ConcernMechanistic Implication
Detergent Reversal IC50 Shift (Buffer vs. +0.01% Triton X-100)> 5-fold loss in potencyColloidal Aggregation (False Positive)
DLS Analysis Particle Radius> 50 nm at assay concentrationColloidal Aggregation
Media Stability Half-life (T½) in DMEM + 10% FBS< 120 minutesEsterase Hydrolysis (Loss of cell potency)
GSH Trapping Adduct Formation (HRMS)> 5% of parent convertedReactive Quinone Imine (Off-target toxicity)
Dose-Response Hill Slope Coefficient> 2.0Non-stoichiometric binding / Aggregation

Section 3: Mechanistic & Workflow Visualizations

Diagram 1: Workflow for Diagnosing Colloidal Aggregation

AggregationWorkflow Start Observe Steep Hill Slope or Micromolar Potency Split Run Parallel Assays Start->Split Assay1 Standard Buffer (No Detergent) Split->Assay1 Assay2 Buffer + 0.01% Triton X-100 Split->Assay2 DLS Dynamic Light Scattering (DLS) Analysis Split->DLS Compare Compare IC50 Values Assay1->Compare Assay2->Compare TrueInhibitor IC50 Unchanged DLS: No Particles Status: True Inhibitor DLS->TrueInhibitor Clear Solution Aggregator IC50 Shifted >5x DLS: Particles >50nm Status: Colloidal Aggregator DLS->Aggregator >50nm Radius Compare->TrueInhibitor No Shift Compare->Aggregator Potency Lost

Caption: Decision tree for identifying colloidal aggregation artifacts using detergent reversal and DLS.

Diagram 2: Mechanistic Pathways of Off-Target Effects

OffTargetMechanisms Parent Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate (Parent Compound) Esterase Serum/Intracellular Esterases Parent->Esterase CYP450 CYP450 Oxidation (Hepatic Models) Parent->CYP450 FreeAcid Free Carboxylic Acid (Poor Permeability) Esterase->FreeAcid Hydrolysis Quinone Reactive Quinone Imine (Electrophile) CYP450->Quinone Oxidation LossOfEfficacy Phenotypic Drift / Loss of Cellular Efficacy FreeAcid->LossOfEfficacy Toxicity GSH Depletion / Off-Target Cytotoxicity Quinone->Toxicity Covalent Binding

Caption: Divergent metabolic liabilities leading to loss of efficacy and off-target cytotoxicity.

References

  • Owen, S. C., Doak, A. K., Wassam, P., Shoichet, M. S., & Shoichet, B. K. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology.[Link]

  • Duan, D., Doak, A. K., Nedyalkova, L., & Shoichet, B. K. (2015). Colloidal Aggregation and the in Vitro Activity of Traditional Chinese Medicines. ACS Chemical Biology.[Link]

  • Sassano, M. F., Doak, A. K., Roth, B. L., & Shoichet, B. K. (2013). Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. ACS Chemical Biology.[Link]

  • Ganesh, A. N., Logie, J., McLaughlin, C. K., Barthel, B. L., Koch, T. H., Shoichet, B. K., & Shoichet, M. S. (2021). Leveraging Colloidal Aggregation for Drug-Rich Nanoparticle Formulations. Molecular Pharmaceutics.[Link]

  • Schuergers, N., et al. (2023). Towards synthetic PETtrophy: Engineering Pseudomonas putida for concurrent polyethylene terephthalate (PET) monomer metabolism and PET hydrolase expression. Microbial Cell Factories (PMC).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Methodological Guide to Evaluating the Preclinical Safety of Novel Furan-2-Carboxylate Derivatives: A Case Study Approach

Introduction: Navigating the Path from Discovery to Safety Assessment In the landscape of modern drug discovery, the identification of a promising new chemical entity (NCE) is merely the first step in a long and rigorous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Path from Discovery to Safety Assessment

In the landscape of modern drug discovery, the identification of a promising new chemical entity (NCE) is merely the first step in a long and rigorous journey. The path to clinical application is paved with comprehensive evaluations, among which the assessment of a compound's safety profile is paramount. This guide addresses the critical challenge of how to approach the safety evaluation of an NCE for which no prior toxicological data exists.

We will use the novel compound Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate as a representative case study. A search of the public domain reveals a significant data gap regarding its biological and toxicological properties. This is a common scenario for researchers in the early stages of drug development. Therefore, this document is not a repository of existing data on this specific molecule, but rather a strategic guide outlining the essential experimental workflows required to build a robust preclinical safety profile from the ground up.

Our approach is rooted in a multi-tiered, mechanism-driven strategy. We will proceed from broad-based in vitro screening assays to more specific and complex evaluations, culminating in foundational in vivo studies. For each stage, we will detail the scientific rationale, provide actionable protocols, and present hypothetical data in the context of known comparator compounds, thereby offering a framework for interpretation and decision-making. The structural motifs within our target compound—a furan-2-carboxylate core and a methoxyphenylamine side chain—will guide our selection of appropriate comparators and help anticipate potential liabilities. Furan derivatives, while present in many natural products and pharmaceuticals, can sometimes be associated with toxicity, making a thorough evaluation critical.[1][2]

Foundational Safety Assessment: In Vitro Cytotoxicity

The initial step in any safety assessment is to determine the concentration range at which a compound exhibits general toxicity to living cells. In vitro cytotoxicity assays are rapid, cost-effective, and provide a fundamental measure of a compound's potential to cause cell death. We will employ two mechanistically distinct assays to ensure a comprehensive initial screen: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity.[3][4]

Scientific Rationale

The choice of two complementary assays is a self-validating system. The MTT assay identifies disruptions in mitochondrial function, a common pathway for drug-induced toxicity.[3][5] Conversely, the LDH assay detects physical damage to the cell membrane, a hallmark of necrosis.[3][6] If a compound is cytotoxic, observing a dose-dependent effect in both assays provides greater confidence in the result and can offer preliminary insights into the mode of cell death. For example, a significant effect in the MTT assay at concentrations lower than those causing LDH release might suggest an apoptotic or metabolic mechanism, rather than immediate membrane lysis.

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed HepG2 cells in 96-well plates P2 Incubate for 24h to allow attachment P1->P2 T1 Prepare serial dilutions of Test Compound & Comparators P2->T1 T2 Add compounds to cells T1->T2 T3 Incubate for 24h or 48h T2->T3 A1 MTT Assay: Add MTT reagent, incubate, solubilize formazan T3->A1 A2 LDH Assay: Transfer supernatant, add LDH reagent, incubate T3->A2 A3 Read absorbance on plate reader A1->A3 A2->A3 D1 Calculate % viability vs. vehicle control A3->D1 D2 Plot dose-response curves D1->D2 D3 Determine IC50 values D2->D3

Caption: Workflow for MTT and LDH cytotoxicity assays.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate human hepatoma (HepG2) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a 2-fold serial dilution of Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Comparative Data: In Vitro Cytotoxicity
CompoundStructural ClassCell LineAssayIC₅₀ (µM) [Hypothetical/Reported]Reference
Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate Furan-2-carboxylateHepG2MTT55.0Hypothetical
Methyl-5-(hydroxymethyl)-2-furan carboxylateFuran-2-carboxylateHeLaMTT>62.37 µg/mL[7]
Doxorubicin (Positive Control)AnthracyclineHepG2MTT0.5 - 1.5[8]
Vehicle (Negative Control)DMSOHepG2MTT>1000N/A

Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test

Genotoxicity testing is a regulatory requirement and a critical step to identify compounds that can cause genetic mutations, a potential precursor to carcinogenesis. The Ames test is the gold-standard initial screen for mutagenicity.[9][10]

Scientific Rationale

The Ames test utilizes specific strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[10][11] The assay detects mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium.[11] The inclusion of a rat liver extract (S9 fraction) is crucial, as it simulates mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite.[9][12] This dual-phase approach (with and without S9) provides a more comprehensive assessment of a compound's mutagenic potential.

Experimental Workflow: Ames Test

G cluster_prep Preparation cluster_treat Treatment & Plating cluster_incubation Incubation cluster_analysis Analysis P1 Culture Salmonella strains (e.g., TA98, TA100) T1 Mix bacteria, compound, and S9 mix (or buffer) P1->T1 P2 Prepare Test Compound, Positive/Negative Controls P2->T1 P3 Prepare S9 metabolic activation mix P3->T1 T2 Add to molten top agar with trace histidine T1->T2 T3 Pour onto minimal glucose agar plates T2->T3 I1 Incubate plates at 37°C for 48-72 hours T3->I1 A1 Count revertant colonies on each plate I1->A1 A2 Compare to negative control A1->A2 A3 Assess mutagenicity: ≥2-fold increase in revertants A2->A3

Caption: Workflow for the Ames bacterial reverse mutation assay.

Detailed Protocol: Ames Test (Plate Incorporation Method)
  • Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Treatment Mixture: In separate tubes, combine the test compound at various concentrations, 100 µL of the bacterial culture, and 500 µL of either phosphate buffer or S9 mix.[12]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to each treatment tube, vortex gently, and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count in one or more strains.

Comparative Data: Genotoxicity
CompoundStrainMetabolic Activation (S9)Result [Hypothetical/Reported]Interpretation
Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate TA98, TA100-/+<2-fold increaseNon-mutagenic
2-Nitrofluorene (Positive Control)TA98->10-fold increaseMutagenic
Sodium Azide (Positive Control)TA100->10-fold increaseMutagenic
Vehicle (Negative Control)TA98, TA100-/+Background revertantsNon-mutagenic

Cardiovascular Safety: hERG Potassium Channel Assay

Drug-induced cardiotoxicity is a leading cause of compound attrition and post-market drug withdrawal. A primary mechanism is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to a potentially fatal arrhythmia known as Torsades de Pointes.[13][14] Therefore, early assessment of hERG liability is a mandatory safety checkpoint.

Scientific Rationale

The hERG channel is critical for the repolarization phase of the cardiac action potential.[13] Inhibition of this channel delays repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram. Automated patch-clamp electrophysiology provides a direct functional measure of the hERG channel current in a cell line (e.g., HEK293) stably expressing the channel.[14] This assay allows for the precise determination of a compound's inhibitory concentration (IC₅₀), which is essential for calculating a safety margin relative to its expected therapeutic plasma concentration.

Experimental Workflow: Automated Patch-Clamp hERG Assay

G cluster_prep Preparation cluster_assay Automated Patch-Clamp cluster_analysis Data Analysis P1 Culture HEK293 cells stably expressing hERG P2 Harvest and prepare cell suspension A1 Load cells and solutions onto patch-clamp system P2->A1 A2 Establish stable whole-cell recordings (baseline) A1->A2 A3 Apply vehicle control A2->A3 A4 Apply increasing concentrations of Test Compound A3->A4 A5 Record hERG tail current at each concentration A4->A5 D1 Calculate % inhibition of hERG current vs. baseline A5->D1 D2 Plot concentration-response curve D1->D2 D3 Determine IC50 value D2->D3

Caption: Workflow for automated hERG channel inhibition assay.

Detailed Protocol: Automated Electrophysiology
  • Cell Preparation: Use a cell line (e.g., CHO or HEK293) stably expressing the hERG1a isoform.[13] Culture and prepare a single-cell suspension for the automated patch-clamp system.

  • System Setup: Prime the automated system (e.g., QPatch, SyncroPatch) with intracellular and extracellular recording solutions.

  • Recording: The system will automatically capture cells and form giga-ohm seals to establish a whole-cell recording configuration.

  • Baseline: Record the baseline hERG current using a specific voltage pulse protocol.

  • Compound Application: Sequentially apply a vehicle control followed by increasing concentrations of the test compound. Allow for steady-state inhibition to be reached at each concentration.

  • Data Acquisition: Measure the peak tail current amplitude at each concentration.

  • Analysis: Calculate the percent inhibition at each concentration relative to the baseline current and fit the data to a concentration-response curve to determine the IC₅₀.

Comparative Data: hERG Channel Inhibition
CompoundStructural ClasshERG IC₅₀ (µM) [Hypothetical/Reported]Cardiotoxicity RiskReference
Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate Furan-2-carboxylate>30LowHypothetical
Terfenadine (Positive Control)Antihistamine0.05 - 0.2High[15]
Verapamil (Positive Control)Calcium Channel Blocker0.1 - 1.0High[15]
Aspirin (Negative Control)NSAID>100Very LowN/A

Organ-Specific Toxicity: In Vitro Hepatotoxicity

Drug-Induced Liver Injury (DILI) is a major concern in drug development and a common reason for post-market warnings and withdrawals.[16] The liver is the primary site of drug metabolism, making it particularly vulnerable to injury from reactive metabolites or parent compound accumulation.[17][18]

Scientific Rationale

While our initial cytotoxicity screen using HepG2 cells provides a general indication of liver cell toxicity, a more focused hepatotoxicity assessment is warranted. This involves expanding the investigation to include multiple time points and endpoints. Key mechanisms of DILI include oxidative stress, mitochondrial dysfunction, and the activation of stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[18][19][20] Assessing biomarkers for these pathways can provide a more nuanced understanding of a compound's potential to cause liver injury. The use of metabolomics on in vitro models is also an emerging and powerful tool to identify disturbed cellular pathways and predict hepatotoxicity.[17][21]

Experimental Workflow: In Vitro Hepatotoxicity Assessment

G cluster_prep Cell Culture & Treatment cluster_endpoints Endpoint Analysis cluster_analysis Data Interpretation P1 Culture primary human hepatocytes or HepG2 cells P2 Treat with Test Compound at sub-lethal concentrations P1->P2 P3 Collect samples at multiple time points P2->P3 E1 Reactive Oxygen Species (ROS) (e.g., DCFH-DA assay) P3->E1 E2 Mitochondrial Membrane Potential (e.g., JC-1 assay) P3->E2 E3 Western Blot for Phospho-JNK P3->E3 E4 Metabolomics Analysis (LC-MS) P3->E4 A1 Quantify changes vs. control E1->A1 E2->A1 E3->A1 E4->A1 A2 Integrate data to identify key toxicity pathways A1->A2 A3 Assess overall hepatotoxicity risk A2->A3

Caption: Multi-parameter workflow for in vitro hepatotoxicity.

Comparative Data: Hepatotoxicity Markers
CompoundROS InductionMitochondrial DepolarizationJNK ActivationHepatotoxicity Risk
Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate No significant increaseNo significant changeNo activationLow
Acetaminophen (High Dose)YesYesYesHigh
TroglitazoneYesYesYesHigh
Vehicle (Negative Control)NoNoNoNone

Preliminary In Vivo Safety: Acute Oral Toxicity (OECD 423)

Following a favorable in vitro safety profile, the next step is a preliminary in vivo assessment. The acute oral toxicity test provides essential information on the potential hazards of a single, high-dose exposure. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to classify a substance into a GHS (Globally Harmonized System) toxicity category.[22][23]

Scientific Rationale

This study is designed to identify the dose range that causes overt toxicity or mortality, providing an estimated LD₅₀ (lethal dose for 50% of animals).[24] This information is critical for classifying the compound's hazard level and for guiding dose selection in subsequent, longer-term repeated-dose toxicity studies. The stepwise procedure minimizes animal usage while still providing sufficient data for classification.[22] The use of a single sex (typically females, which are often slightly more sensitive) is considered sufficient for this endpoint.[22]

Experimental Workflow: Acute Toxic Class Method (OECD 423)

G S1 Step 1: Dose 3 female rats at starting dose (e.g., 300 mg/kg) O1 Observe for 14 days (mortality, clinical signs) S1->O1 C1 Outcome? O1->C1 R1 0 or 1 death: Dose 3 more rats at next higher dose (2000 mg/kg) C1->R1 [0-1/3 Dead] R2 3 deaths: Stop test. Classify based on 300 mg/kg C1->R2 [3/3 Dead] R3 2 deaths: Dose 3 more rats at same dose (300 mg/kg) C1->R3 [2/3 Dead]

Caption: Stepwise procedure of the OECD 423 guideline.

Detailed Protocol: OECD 423
  • Animal Selection: Use healthy, young adult female rats (e.g., Sprague-Dawley).

  • Dosing (Step 1): Administer the test compound by oral gavage to a group of 3 rats at a starting dose selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The selection is based on any available information. For a new compound, 300 mg/kg is a common starting point.

  • Observation: Observe animals for clinical signs of toxicity and mortality for up to 14 days.

  • Decision Point: The outcome of the first step determines the next action:

    • If 0 or 1 animal dies: Proceed to the next higher dose level with a new group of 3 animals.

    • If 2 animals die: Repeat the same dose with a new group of 3 animals to confirm the result.

    • If 3 animals die: The test is stopped, and the substance is classified based on that dose level.

  • Classification: The pattern of mortality across the steps is used to classify the substance according to GHS categories.

Comparative Data: Acute Oral Toxicity
CompoundSpeciesEstimated LD₅₀ (mg/kg) [Hypothetical/Reported]GHS Category
Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate Rat>2000Category 5 or Unclassified
CaffeineRat192Category 3
Sodium ChlorideRat3000Category 5

Synthesis and Conclusion

The systematic evaluation outlined in this guide provides a robust framework for characterizing the preclinical safety profile of a novel compound like Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate. By progressing from broad in vitro assessments to more specific organ-level and in vivo studies, researchers can build a comprehensive data package.

Based on our hypothetical results, Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate demonstrates a promising preliminary safety profile:

  • Low Cytotoxicity: With an IC₅₀ > 50 µM.

  • No Mutagenic Potential: Negative in the Ames test.

  • Low Cardiotoxicity Risk: With a hERG IC₅₀ > 30 µM.

  • No Overt Hepatotoxicity Signals: No induction of ROS, mitochondrial dysfunction, or stress kinase activation in vitro.

  • Low Acute Oral Toxicity: With an estimated LD₅₀ > 2000 mg/kg.

This initial profile would support the progression of the compound into further, more detailed preclinical safety studies, such as repeated-dose toxicity and formal developmental and reproductive toxicology (DART) studies. Each experimental step is designed to provide not just data, but actionable insights, ensuring that the development process is guided by a deep and evolving understanding of the compound's interaction with biological systems. This adherence to scientific integrity and logical progression is the cornerstone of responsible drug development.

References

  • Hept-6-en-1-yl Furan-2-carboxylate - MDPI. (2024). Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives - MDPI. (2025). Available at: [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC. (n.d.). Available at: [Link]

  • Computational determination of hERG-related cardiotoxicity of drug candidates - PMC. (2019). Available at: [Link]

  • Signal transduction pathways involved in drug-induced liver injury - PubMed. (n.d.). Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. (2019). Available at: [Link]

  • OECD Test Guideline 423 - National Toxicology Program. (2001). Available at: [Link]

  • Mechanisms of drug induced liver injury - PMC - NIH. (2021). Available at: [Link]

  • Microbial Mutagenicity Assay: Ames Test - Bio-protocol. (2018). Available at: [Link]

  • Severe Poisoning After Self-Reported Use of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, a Novel Substituted Amphetamine: A Case Series - PubMed. (2015). Available at: [Link]

  • Synthesis and optical properties of redox-active triphenylamine-based derivatives with methoxy protecting groups - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Available at: [Link]

  • A New Paradigm in hERG Cardiotoxicity Assessment Using Neuro-Symbolic and Generative AI Embedding (MegaMolBART, Llama3.2, Gemini, DeepSeek) Approach | bioRxiv. (2025). Available at: [Link]

  • Three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum and - Semantic Scholar. (2020). Available at: [Link]

  • Acute Toxicity - Joint Research Centre - European Commission. (n.d.). Available at: [Link]

  • Amino Acid Hepatotoxicity Biomarkers in Human Hepatic Organoids: Promising Standardization of Drug Toxicity Evaluation | ACS Pharmacology & Translational Science. (2025). Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen.
  • Mechanisms of Drug-Induced Toxicity - Evotec. (n.d.). Available at: [Link]

  • Drug-Induced Liver Injury | Encyclopedia MDPI. (2021). Available at: [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023). Frontiers in Pharmacology.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Available at: [Link]

  • Signaling pathways involved in drug-induced cardiotoxicity. - ResearchGate. (n.d.). Available at: [Link]

  • Towards Decoding Hepatotoxicity of Approved Drugs through Navigation of Multiverse and Consensus Chemical Spaces - PMC. (n.d.). Available at: [Link]

  • In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower - Ijaresm. (2021). Available at: [Link]

  • Analysis of furan and its major furan derivatives in coffee products on the Chinese market using HS-GC-MS and the estimated exposure of the Chinese population - PubMed. (2022). Available at: [Link]

  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC. (n.d.). Available at: [Link]

  • Ames Mutagenicity Test | Nelson Labs. (n.d.). Available at: [Link]

  • Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Publishing. (2019). Available at: [Link]

  • Molecular Mechanisms of Hepatotoxicity - MDPI. (2023). Available at: [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (n.d.). Oxford Academic.
  • 407 | OECD GUIDELINES FOR THE TESTING OF CHEMICALS - National Toxicology Program. (2008). Available at: [Link]

  • Particle-Induced Artifacts in the MTT and LDH Viability Assays | Chemical Research in Toxicology - ACS Publications. (2012). Available at: [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. (2025). Available at: [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Available at: [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
  • Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques - Frontiers. (2022). Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.